molecular formula C6H14ClNO B14577406 3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride CAS No. 61368-27-2

3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride

Cat. No.: B14577406
CAS No.: 61368-27-2
M. Wt: 151.63 g/mol
InChI Key: GOOHGVCPPJXCOZ-UHFFFAOYSA-M
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Description

3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride is a chemical compound with the molecular formula C6H14ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride typically involves the reaction of trimethylamine with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N,N,N-trimethylprop-1-en-1-aminium chloride
  • 3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride

Uniqueness

3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

61368-27-2

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-hydroxyprop-1-en-2-yl(trimethyl)azanium;chloride

InChI

InChI=1S/C6H14NO.ClH/c1-6(5-8)7(2,3)4;/h8H,1,5H2,2-4H3;1H/q+1;/p-1

InChI Key

GOOHGVCPPJXCOZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C(=C)CO.[Cl-]

Origin of Product

United States

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